Oxidative Induction Period in Tetralin at 60°C: Thiobisphenol Class Structure-Activity Benchmark
In a systematic evaluation of ten substituted thiobisphenols by the oxygen-absorption method, the presence of alkyl substituents ortho to the phenolic hydroxyl groups significantly extended the induction period compared to other thiobisphenols for the oxidation of tetralin at 60°C [1]. Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide, bearing both a tert-butyl group and a methyl group ortho to each hydroxyl, aligns with this structure-activity trend. The study provides a class-level inference that ortho-alkyl substitution, particularly with tert-butyl groups, enhances antioxidant activity by stabilizing the phenoxyl radical and increasing hydrogen-donating ability [1]. While the exact induction period for this compound was not reported in that specific study, the established correlation between 13C chemical shifts of the ipso-carbon and antioxidant activity (R² > 0.9) allows a predicted activity superior to non-ortho-substituted thiobisphenols [1].
| Evidence Dimension | Induction period (oxidative stability) |
|---|---|
| Target Compound Data | Not explicitly reported for CAS 4192-61-4 in the source, but predicted to be in the high-activity cluster based on ortho-substitution pattern |
| Comparator Or Baseline | Thiobisphenols without ortho-substitution: significantly shorter induction period. With ortho-alkyl groups: enhanced induction period. |
| Quantified Difference | Qualitative trend: ortho-alkyl substitution increases induction period; quantitative prediction possible via 13C ipso-carbon chemical shift correlation |
| Conditions | Oxygen-absorption method, tetralin, 60°C |
Why This Matters
For procurement, this class-level evidence indicates that the ortho-substitution pattern of CAS 4192-61-4 is mechanistically linked to superior radical-trapping kinetics, directly impacting the oxidative stability of the final polymer product.
- [1] Yamamura, T., Tanaka, K., Tomiyama, S., Sai, S., Yamada, F., & Nishiyama, T. (1995). Substituted thiobisphenols as antioxidants: Correlation between antioxidant activities and 13C chemical shifts. Journal of the American Oil Chemists' Society, 72(9), 1047–1052. View Source
